3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol
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Overview
Description
3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H10FNO It is a derivative of indene, featuring an amino group at the 3-position, a fluorine atom at the 6-position, and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 6-fluoro-2,3-dihydro-1H-inden-5-one, followed by amination and hydroxylation steps. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the amination can be carried out using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactors may be employed to optimize the reaction conditions and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-fluoro-2,3-dihydro-1H-inden-5-one, while substitution of the fluorine atom can produce various substituted derivatives .
Scientific Research Applications
3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,3-dihydro-1H-inden-1-one
- 6-methoxy-2,3-dihydro-1H-inden-1-one
- 6-hydroxy-2,3-dihydro-1H-inden-1-one
- 6-methyl-2,3-dihydro-1H-inden-1-one
- 6-chloro-2,3-dihydro-1H-inden-1-one
Uniqueness
3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the indene ring, along with a fluorine atom. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,8,12H,1-2,11H2 |
InChI Key |
JDUYLKAKNNDMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)O)F |
Origin of Product |
United States |
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